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Compound of Interest

Compound Name: 4-Bromo-2-formylthiazole

Cat. No.: B1272500 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the heterocyclic building block, 4-Bromo-2-formylthiazole. As a key intermediate in the

synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectral

characteristics is crucial for researchers and drug development professionals.[1][2] While

experimental spectra for this specific compound are not readily available in public databases,

this document outlines the predicted data based on established spectroscopic principles and

data from analogous structures. The methodologies and interpretations presented herein serve

as a robust framework for the analysis and quality control of 4-Bromo-2-formylthiazole.

Molecular Structure and Properties
4-Bromo-2-formylthiazole, with the CAS number 167366-05-4, is a yellow solid with a

molecular formula of C₄H₂BrNOS and a molecular weight of 192.03 g/mol .[3] Its structure

consists of a thiazole ring substituted with a bromine atom at the 4-position and a formyl

(aldehyde) group at the 2-position.

Molecular Structure of 4-Bromo-2-formylthiazole

Caption: Molecular structure of 4-Bromo-2-formylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. For 4-Bromo-2-formylthiazole, both ¹H and ¹³C NMR are essential for structural
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confirmation.

¹H NMR Spectroscopy
Experimental Protocol:

A sample of 4-Bromo-2-formylthiazole (5-10 mg) would be dissolved in approximately 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The spectrum would be acquired on a 400 MHz NMR spectrometer at room

temperature. Data would be processed with a Fourier transform and baseline correction.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.0 - 8.2 Singlet 1H Thiazole proton (H-5)

Interpretation and Causality:

The ¹H NMR spectrum is predicted to be simple, showing two singlets in the downfield region.

Aldehyde Proton (~9.9 - 10.1 ppm): The proton of the formyl group is expected to appear at

a very high chemical shift due to the strong deshielding effect of the adjacent carbonyl group

and the aromatic thiazole ring. Its singlet multiplicity arises from the absence of neighboring

protons.

Thiazole Proton (~8.0 - 8.2 ppm): The single proton on the thiazole ring (at the 5-position) is

also significantly deshielded by the electronegative sulfur and nitrogen atoms within the

aromatic ring, as well as the electron-withdrawing effects of the bromo and formyl

substituents. This is consistent with the chemical shifts observed for protons on other

substituted thiazole rings.[4] The lack of adjacent protons results in a singlet.

¹³C NMR Spectroscopy
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Experimental Protocol:

A more concentrated sample (20-30 mg) in CDCl₃ with TMS would be used for ¹³C NMR

analysis on a 100 MHz spectrometer. A proton-decoupled spectrum would be acquired to

provide single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~180 - 185 Aldehyde carbonyl (C=O)

~155 - 160 Thiazole C2

~130 - 135 Thiazole C5

~120 - 125 Thiazole C4 (C-Br)

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals,

corresponding to the four carbon atoms in the molecule.

Aldehyde Carbonyl (~180 - 185 ppm): The carbonyl carbon of the aldehyde is expected to

have the highest chemical shift, a characteristic feature of this functional group.[5]

Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by their

position relative to the heteroatoms and substituents.

C2 (~155 - 160 ppm): This carbon is bonded to both the nitrogen and the electron-

withdrawing formyl group, leading to a significant downfield shift.

C5 (~130 - 135 ppm): This carbon is adjacent to the sulfur atom and bears the only proton

on the ring.

C4 (~120 - 125 ppm): The carbon atom bearing the bromine atom is expected to appear at

a lower chemical shift compared to the other ring carbons, a typical effect of bromine

substitution on an aromatic ring.
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Infrared (IR) Spectroscopy
Experimental Protocol:

The IR spectrum would be obtained using an FTIR spectrometer equipped with an attenuated

total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly

on the ATR crystal, and the spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

~2850 and ~2750 Medium, sharp Aldehyde C-H stretch

~1700 - 1720 Strong, sharp Aldehyde C=O stretch

~1500 - 1600 Medium
C=N and C=C stretching

(thiazole ring)

~1100 - 1200 Medium Thiazole ring vibrations

~600 - 700 Medium-Strong C-Br stretch

Interpretation and Causality:

The IR spectrum provides key information about the functional groups present in the molecule.

Aldehyde Group: The presence of the aldehyde is strongly indicated by two characteristic

absorptions: the C=O stretch, which is typically a strong, sharp band around 1700-1720

cm⁻¹, and the two weaker C-H stretching bands around 2850 and 2750 cm⁻¹.[6]

Thiazole Ring: The aromatic thiazole ring will exhibit characteristic C=N and C=C stretching

vibrations in the 1500-1600 cm⁻¹ region. Other ring-related vibrations are expected at lower

wavenumbers.[7]

Carbon-Bromine Bond: The C-Br stretching vibration is anticipated to appear in the

fingerprint region, typically between 600 and 700 cm⁻¹.

Mass Spectrometry (MS)
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Experimental Protocol:

Mass spectral data would be acquired using an electron ionization (EI) source coupled to a

quadrupole mass analyzer. The sample would be introduced via a direct insertion probe or gas

chromatography. The electron energy would be set to 70 eV.

Predicted Mass Spectrum Data:

m/z Relative Intensity Assignment

191/193 High [M]⁺ (Molecular ion)

162/164 Medium [M-CHO]⁺

112 Medium [M-Br]⁺

82 Low [C₂H₂NS]⁺

Interpretation and Causality:

Molecular Ion: The mass spectrum should show a prominent molecular ion peak [M]⁺. Due to

the presence of a bromine atom, this peak will appear as a characteristic doublet with a

nearly 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z

191 and 193, respectively.

Fragmentation Pattern: The fragmentation of 4-Bromo-2-formylthiazole under EI conditions

is expected to proceed through several key pathways.

Predicted Mass Spectrometry Fragmentation of 4-Bromo-2-formylthiazole
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[M]⁺
m/z = 191/193

[M-CHO]⁺
m/z = 162/164

- CHO

[M-Br]⁺
m/z = 112

- Br

[C₂H₂NS]⁺
m/z = 82

- Br

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 4-Bromo-2-formylthiazole in EI-MS.

Conclusion
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This technical guide provides a detailed prediction of the spectroscopic data for 4-Bromo-2-
formylthiazole based on established principles and comparative analysis with related

compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known

molecular structure and provide a comprehensive set of benchmarks for the identification and

characterization of this important synthetic intermediate. Researchers working with this

compound can use this guide to anticipate spectral features and to aid in the interpretation of

experimentally acquired data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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